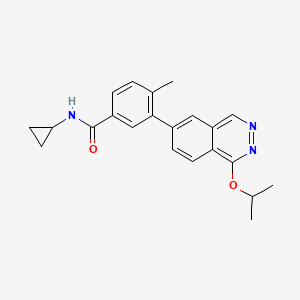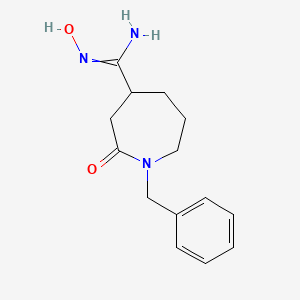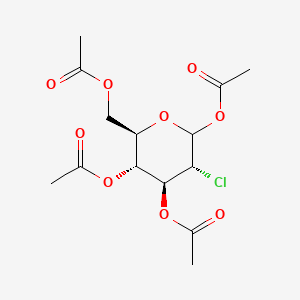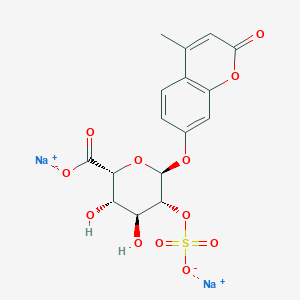![molecular formula C22H32N2O5 B13860269 rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester: is a chemical compound used as an intermediate in the synthesis of Norlofentanil, a metabolite of Norfentanyl, which is the major hepatic metabolite of Fentanyl. This compound has a molecular weight of 404.5 and a molecular formula of C22H32N2O5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester involves multiple steps. The starting materials and reagents typically include isonipecotic acid derivatives, Boc-protected amines, and various organic solvents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The compound is usually stored at -20°C to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways and enzyme interactions.
Medicine: In the development of pharmaceuticals and drug metabolites.
Industry: In the production of fine chemicals and specialty compounds.
Mécanisme D'action
The mechanism of action of rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It acts as an intermediate in metabolic reactions, facilitating the conversion of precursor molecules to active metabolites. The molecular targets include enzymes and receptors involved in these metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norlofentanil: A metabolite of Norfentanyl.
Norfentanyl: The major hepatic metabolite of Fentanyl.
Fentanyl: A potent synthetic opioid used as a pain medication.
Uniqueness
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester is unique due to its specific structure and role as an intermediate in the synthesis of Norlofentanil. Its chemical properties and reactivity make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H32N2O5 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-methyl (3S,4R)-3-methyl-4-(N-propanoylanilino)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-7-18(25)24(17-11-9-8-10-12-17)22(19(26)28-6)13-14-23(15-16(22)2)20(27)29-21(3,4)5/h8-12,16H,7,13-15H2,1-6H3/t16-,22+/m0/s1 |
Clé InChI |
KWJUANZXJZCFOE-KSFYIVLOSA-N |
SMILES isomérique |
CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)C(=O)OC(C)(C)C)C(=O)OC |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
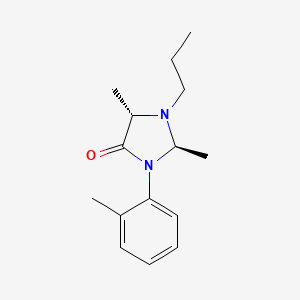

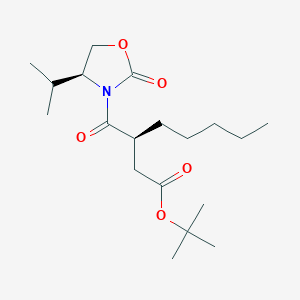
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
